molecular formula C16H15N3O2 B2714805 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 2093978-86-8

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2714805
CAS No.: 2093978-86-8
M. Wt: 281.315
InChI Key: DILZMEIFLZCHKT-UHFFFAOYSA-N
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Description

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a cyclobutyl group, a hydroxy group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [3 + 3] annulation of enals with pyrazol-5-amines under oxidative conditions, catalyzed by N-heterocyclic carbenes . This reaction is known for its mild conditions, broad substrate scope, and scalability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core.

Scientific Research Applications

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist by binding to the active site of an enzyme or receptor, thereby modulating its activity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in the functional groups attached.

    Chiral pyrazolo[3,4-b]pyridin-6-ones: These compounds have similar structures but may contain different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclobutyl-4-hydroxy-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-12-9-13(21)17-16-14(12)15(10-5-4-6-10)18-19(16)11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILZMEIFLZCHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C3=C2C(=CC(=O)N3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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